REACTION_CXSMILES
|
[N+](C1C=CC=CC=1)([O-])=O.[Cl:10][CH2:11][C:12](Cl)=[O:13].[CH3:15][N:16]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][C:25]=2[O:27][CH3:28])[CH:20]=[CH:19][C:17]1=[O:18].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:15][N:16]1[C:26]2[C:21](=[C:22]([C:12](=[O:13])[CH2:11][Cl:10])[CH:23]=[CH:24][C:25]=2[O:27][CH3:28])[CH:20]=[CH:19][C:17]1=[O:18] |f:3.4.5.6|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
CN1C(=O)C=CC2=CC=CC(=C12)OC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly to the mixture
|
Type
|
CUSTOM
|
Details
|
to react at a temperature of 60° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of ethanol and dimethylformamide (1:1 by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)C=CC2=C(C=CC(=C12)OC)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |